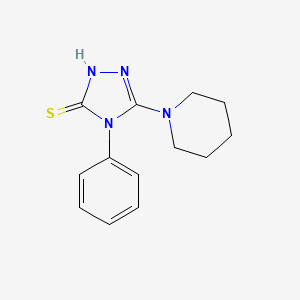

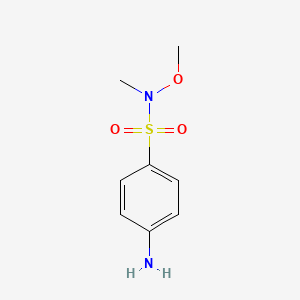

![molecular formula C13H8BrN3O2 B1276268 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine CAS No. 866145-38-2](/img/structure/B1276268.png)

2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine

Descripción general

Descripción

The compound "2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine" is a derivative of imidazo[1,2-a]pyrimidine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives can be achieved through various methods. For instance, a chiral carbene-catalyzed [3+3] annulation of α-bromoenals with 2-aminobenzimidazoles has been described, which provides pyrimido[1,2-a]benzimidazoles with moderate cytotoxic activity against tumor cells . Another approach involves the Povarov reaction, which is an aza-Diels–Alder reaction followed by oxidation, starting from benzimidazole-2-arylimines . Additionally, a one-step synthesis of pyrido[1,2-a]benzimidazole derivatives has been reported through a novel multicomponent reaction . These methods highlight the versatility and adaptability of synthetic strategies to obtain imidazo[1,2-a]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives is confirmed using various spectroscopic techniques such as 1H- and 13C-NMR spectroscopy, IR spectroscopy, and elemental analysis. X-ray diffraction analysis has also been utilized to determine the crystal structure of related compounds . These analyses are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions. For example, they can be synthesized through Michael addition/intramolecular cyclization reactions or by intramolecular cycloaddition of azomethine ylides . The reactivity of these compounds allows for the introduction of various functional groups, which can lead to a wide range of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives are influenced by their molecular structure. Photophysical studies have shown that these compounds exhibit positive emission solvatochromism with significant Stokes shifts, and some demonstrate aggregation-induced emission (AIE) . The absorption and fluorescence spectra of these compounds are also affected by the substitution pattern on the imidazo[1,2-a]pyrimidine ring .

Biological Activity and Case Studies

Several studies have reported the biological activities of imidazo[1,2-a]pyrimidine derivatives. For instance, pyrimido[1,2-a]benzimidazole exhibited moderate cytotoxic activity against tumor cells . Pyrrolo[1,2-a]benzimidazole-based aziridinyl quinones have been identified as a new class of DNA cleaving agents with a unique spectrum of cytotoxicity against various cancer cells . Moreover, benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives have been synthesized and evaluated as potential anticancer agents, with some compounds showing promising cytotoxicity against human breast adenocarcinoma cell lines .

Aplicaciones Científicas De Investigación

1. Antifungal Agent

- Application Summary: The compound “(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide” has been synthesized and evaluated as a new antifungal agent .

- Methods of Application: The compound was synthesized and characterized using various spectroscopic tools . The configuration of the imine moiety of the molecule was identified with the aid of single crystal X-ray analysis .

- Results or Outcomes: The compound was evaluated for its antifungal potential against four different fungal strains .

2. Anticancer Agent

- Application Summary: A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed, synthesized, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

- Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .

- Results or Outcomes: Two compounds, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, showed IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

3. Monoaminergic Systems

- Application Summary: Eutylone, a compound similar to 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine, binds to the dopamine, serotonin, and norepinephrine transporters and inhibits the reuptake of the monoamine neurotransmitters, dopamine, serotonin, and norepinephrine .

- Methods of Application: In vitro laboratory studies were conducted to investigate the effects of drugs on monoaminergic systems .

- Results or Outcomes: Eutylone was found to bind to the dopamine, serotonin, and norepinephrine transporters and inhibit the reuptake of the monoamine neurotransmitters, dopamine, serotonin, and norepinephrine .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O2/c14-12-11(16-13-15-4-1-5-17(12)13)8-2-3-9-10(6-8)19-7-18-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKOQVHYBPOHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409122 | |

| Record name | 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine | |

CAS RN |

866145-38-2 | |

| Record name | 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

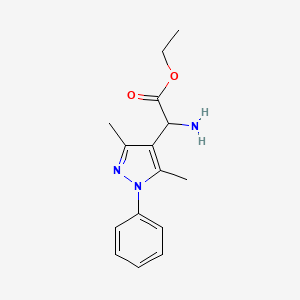

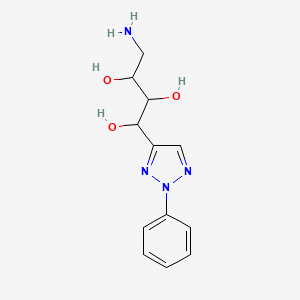

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)

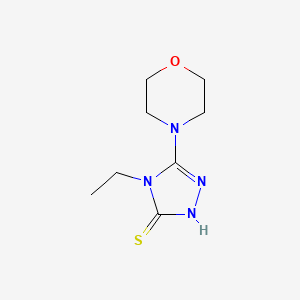

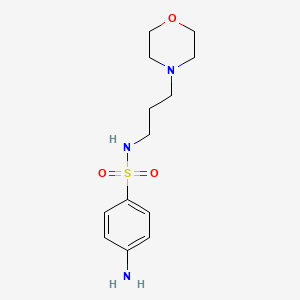

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

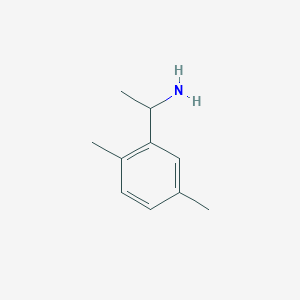

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

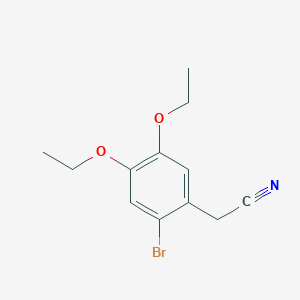

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)